Cytidine Diphosphate Ethanolamine (CDPEA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cytidine Diphosphate Ethanolamine (CDPEA) is a metabolite of glycerophospholipid metabolism and phosphatidylethanolamine (PE) biosynthesis . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDPEA is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .

Synthesis Analysis

CDPEA is synthesized by the ethanolaminephosphate cytidylyltransferase (EPCT), a key enzyme in the ethanolamine branch of the Kennedy pathway responsible for the de novo synthesis of PE . EPCT is a cytosolic protein capable of catalyzing the formation of CDPEA from ethanolamine-phosphate and cytidine triphosphate .Molecular Structure Analysis

The molecular structure of CDPEA is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine molecule . It is synthesized via the cytidine diphosphate (CDP)-ethanolamine pathway in the ER .Chemical Reactions Analysis

CDPEA is involved in the synthesis of ethanolamine phosphoglycerides from cytidine-5’-diphosphate ethanolamine and 1 -radyl-2-acyl-sn-glycerols . The enzyme involved in this reaction is particulate-bound and requires Mn2+ and bile salts for optimal activity .Physical And Chemical Properties Analysis

The physical and chemical properties of CDPEA are influenced by its components. The glycerol backbone serves as the scaffold to which the other components attach, forming the backbone of the phospholipid . The fatty acid chains contribute to the amphipathic nature of phospholipids, enabling them to form the lipid bilayer .Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphatidylcholine (PC)

CDPEA is involved in the cytidine diphosphate choline pathway (CDP), which is responsible for the synthesis of phosphatidylcholine (PC). It is synthesized via decarboxylation of PS (by the actions of PS decarboxylase) and by the addition of cytidine diphosphate-ethanolamine to diglycerides .

Formation of PC via Methylation

PE, which is formed by the addition of CDPEA to diglycerides, can also form PC via methylation from SAM .

Cytidine Deaminases

Cytidine deaminases, such as apolipoprotein B messenger RNA editing enzyme, catalytic polypeptide (APOBEC) enzymes and activation-induced cytidine deaminase, are gene-editing enzymes that catalyze the deamination of C into U bases and result in single-nucleotide conversions in genomic DNA (gDNA) .

Compatibility with CRISPR-associated (Cas) Proteins

Cytidine deaminase could be compatible with multiple clustered regularly interspaced short palindromic repeat (CRISPR)-associated (Cas) proteins for specific applications or to improve product .

Formation of Cytarabine Monophosphate

Deoxycytidine kinase (dCK) is the rate-limiting enzyme that catalyzes the first phosphorylation step to form cytarabine monophosphate, which is further phosphorylated into the triphosphate form .

Wirkmechanismus

Target of Action

Cytidine Diphosphate Ethanolamine (CDPEA) is an intermediate in the generation of phosphatidylcholine and phosphatidylethanolamine from choline, a common biochemical process in cell membranes . The primary targets of CDPEA are the enzymes involved in these pathways, including choline kinase (CK), CTP:phosphocholine cytidylyltransferase, and choline/ethanolamine phosphotransferase .

Mode of Action

CDPEA interacts with its targets to facilitate the synthesis of phosphatidylcholine and phosphatidylethanolamine. It serves as the phosphocholine donor to 1,2-diacylglycerol (DAG) to form phosphatidylcholine . The final step is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolamine phosphotransferase (EPT), which forms phosphatidylethanolamine from CDP-Ethanolamine and DAG .

Biochemical Pathways

CDPEA is involved in the CDP-choline and CDP-ethanolamine pathways, collectively known as the Kennedy pathway . These pathways are responsible for the biosynthesis of phosphatidylcholine and phosphatidylethanolamine, respectively. The CDP-choline pathway begins with the uptake of exogenous choline into the cell, followed by a series of enzymatic reactions to form phosphatidylcholine . The CDP-ethanolamine pathway, on the other hand, is responsible for the synthesis of phosphatidylethanolamine .

Pharmacokinetics

Information on the pharmacokinetics of CDPEA is limited. It is known that citicoline, a related compound, has a high oral bioavailability of 90% and is excreted via respiration (as co2) and urine

Result of Action

The action of CDPEA results in the synthesis of phosphatidylcholine and phosphatidylethanolamine, essential components of cell membranes . These phospholipids play crucial roles in cell structure and function, including cell signaling, membrane integrity, and lipid metabolism .

Action Environment

The action of CDPEA is influenced by various environmental factors. For instance, the availability of choline, a precursor in the CDP-choline pathway, can affect the synthesis of phosphatidylcholine . Additionally, the activity of the enzymes involved in these pathways can be influenced by factors such as pH, temperature, and the presence of cofactors

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cytidine Diphosphate Ethanolamine (CDPEA) involves the conversion of cytidine triphosphate (CTP) to cytidine diphosphate ethanolamine (CDP-EA) through a series of chemical reactions.", "Starting Materials": [ "cytidine triphosphate (CTP)", "ethanolamine", "tris(hydroxymethyl)aminomethane (Tris-HCl)", "magnesium chloride (MgCl2)", "potassium hydroxide (KOH)", "acetic anhydride", "diethyl ether", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: CTP is reacted with ethanolamine in the presence of Tris-HCl and MgCl2 to form CDP-EA.", "Step 2: The CDP-EA is then treated with KOH to remove the phosphate group, yielding cytidine diphosphate ethanolamine (CDP-EA).", "Step 3: The CDP-EA is then acetylated using acetic anhydride in the presence of diethyl ether and chloroform to yield the final product, Cytidine Diphosphate Ethanolamine (CDPEA).", "Step 4: The CDPEA is purified using methanol and water to remove any impurities." ] } | |

CAS-Nummer |

3038-18-8 |

Molekularformel |

C11H20N4O11P2 |

Molekulargewicht |

446.25 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

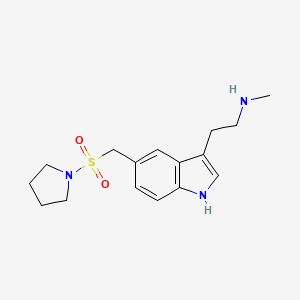

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)